3-(2,5-Difluorophenyl)phenol CAS number 1261889-63-7
3-(2,5-Difluorophenyl)phenol CAS number 1261889-63-7
CAS Number: 1261889-63-7 Molecular Formula: C₁₂H₈F₂O Molecular Weight: 206.19 g/mol [1][2]
Executive Summary
3-(2,5-Difluorophenyl)phenol represents a specialized biaryl scaffold critically positioned at the intersection of medicinal chemistry and advanced materials science.[1][2] Unlike generic biaryls, the specific 2,5-difluoro substitution pattern confers unique electronic and steric properties that modulate metabolic stability in drug candidates and dielectric anisotropy in liquid crystal formulations.[1]
This technical guide provides a rigorous analysis of the molecule’s synthesis, characterization, and application utility.[1] It moves beyond standard database entries to offer field-proven protocols for synthesis and purification, emphasizing the "why" behind every experimental decision.
Structural Analysis & Pharmacophore Properties[1]
The molecule consists of a phenol ring linked at the meta position to a 2,5-difluorobenzene ring.[1] This architecture is not arbitrary; it is a calculated design choice in high-value chemical space.[1]
The Fluorine Effect[1][3]
-
Metabolic Blocking: The fluorine atoms at the 2' and 5' positions block common sites of oxidative metabolism (P450 hydroxylation).[1][2] This is particularly effective because the 2,5-pattern protects the para position relative to the biaryl linkage on the fluorinated ring.[1]
-
Electronic Modulation: The high electronegativity of fluorine lowers the electron density of the aromatic system, altering
- stacking interactions crucial for protein binding and liquid crystal mesophase stability.[1] -
Lipophilicity: The addition of two fluorine atoms increases the LogP (Calculated ~3.4), enhancing membrane permeability compared to the non-fluorinated biaryl phenol.[1]
The Phenolic Handle
The 3-hydroxyl group serves as a versatile nucleophile.[1][2] It acts as a "chemical hook," allowing researchers to append this fluorinated biaryl core onto larger drug scaffolds via etherification (Williamson ether synthesis) or esterification.[1][2]
Synthetic Pathway: The Suzuki-Miyaura Protocol[1][4][5][6]
While various routes exist, the Suzuki-Miyaura cross-coupling is the industry standard for generating this biaryl with high regioselectivity.[1][2] The following protocol is designed for reproducibility and scalability.
Retrosynthetic Logic
The most efficient disconnection involves coupling 3-hydroxyphenylboronic acid with 1-bromo-2,5-difluorobenzene .[1][2]
-
Why this direction? 1-bromo-2,5-difluorobenzene is a commercially stable, cost-effective electrophile.[1] The boronic acid partner (phenol derivative) is readily available and avoids the need to protect/deprotect the phenol if mild bases are used.[1]
Reaction Engineering
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[1][2]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).[1][2]
-
Insight: Water is strictly required to dissolve the inorganic base and activate the boronic acid species (forming the boronate ate-complex).[1]
-
Visualization: Synthetic Workflow
The following diagram outlines the logical flow from reactants to isolated product.
Figure 1: Step-wise synthetic workflow for the Suzuki coupling of 3-(2,5-Difluorophenyl)phenol.
Experimental Protocol (Self-Validating System)
This protocol includes "Checkpoint" steps to ensure the reaction is proceeding correctly before moving forward.
Materials
-
1-Bromo-2,5-difluorobenzene (1.0 equiv)[1]
-
3-Hydroxyphenylboronic acid (1.2 equiv)[1]
-
K₂CO₃ (3.0 equiv)[1]
Procedure
-
Inert Setup: Charge a round-bottom flask with the aryl bromide, boronic acid, and base.[1][2] Evacuate and backfill with Nitrogen/Argon (
).[1]-
Causality: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts and stalled conversion.[1]
-
-
Solvation: Add the degassed solvent mixture via syringe. Add the Pd catalyst last under a positive pressure of inert gas.[1]
-
Reflux: Heat the mixture to 90°C for 4–12 hours.
-
Workup (CRITICAL STEP):
-
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1] -
Purification: Flash column chromatography (Hexanes:Ethyl Acetate gradient, typically 9:1 to 4:1).[1][2]
Analytical Characterization
To validate the identity of CAS 1261889-63-7, the following spectral signatures must be observed.
Data Summary Table
| Technique | Parameter | Expected Observation |
| Physical State | Appearance | White to off-white (beige) crystalline solid.[1][2] |
| ¹H NMR | Phenol -OH | Broad singlet at |
| ¹H NMR | Aromatic Region | Complex multiplets |
| ¹⁹F NMR | Fluorine Shifts | Two distinct signals in the range of -110 to -130 ppm (approximate), showing coupling to each other and protons.[1][2] |
| MS (ESI) | Ionization | [M-H]⁻ peak at m/z 205.1 (Negative mode is preferred for phenols).[1][2] |
Structural Logic Diagram (SAR)
The following graph illustrates how specific structural features translate to functional properties.
Figure 2: Structure-Activity Relationship (SAR) mapping of the 3-(2,5-difluorophenyl)phenol scaffold.
Applications & Safety
Applications
-
Liquid Crystals: The 2,5-difluoro substitution creates a lateral dipole moment that is highly desirable for negative dielectric anisotropy liquid crystals used in VA (Vertical Alignment) displays [1].[1][2]
-
Drug Discovery: Used as a bioisostere for non-fluorinated biaryls to improve half-life (
) and reduce clearance.[1][2] The phenol allows for the attachment of solubilizing tails or target-binding motifs [2].[1]
Safety & Handling[1][2]
-
Hazards: Like most phenols, this compound is likely a skin and eye irritant.[1][2][3] The fluorinated nature suggests potential environmental persistence.[1][3]
-
Storage: Store in a cool, dry place under inert gas. Phenols can oxidize over time, turning pink/brown; however, the electron-withdrawing fluorine atoms provide some resistance to oxidative degradation compared to unsubstituted phenol.[1]
References
-
Kirsch, P., & Bremer, M. (2000).[1] Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216–4235.[1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] [1]
-
PubChem Database. (n.d.).[1][4] Compound Summary for CID 46314771 (Isomer Analog). National Center for Biotechnology Information.[1] [1][2]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-(3,5-Difluorophenyl)phenol | C12H8F2O | CID 11310258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 3-Chloro-5-(2,5-difluorophenyl)phenol | 1261990-27-5 [smolecule.com]
- 4. 2,5-Difluoro-3-phenylphenol | C12H8F2O | CID 46314771 - PubChem [pubchem.ncbi.nlm.nih.gov]
